Mannopyranose, pentaacetate, beta-d-

Descripción general

Descripción

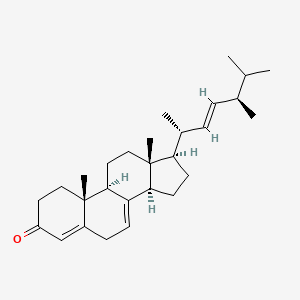

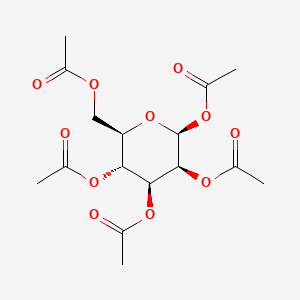

Beta-D-Mannopyranose pentaacetate is a chemical compound with the molecular formula C16H22O11 . It is used in the preparation of glycopyranoside phosphates for the study of T-lymphocyte mediated inflammatory diseases . It is also used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .

Synthesis Analysis

The synthesis of Mannopyranose, pentaacetate, beta-d- involves several steps. In one study, the doubly 13C-isotope labeled α-D-[1,2-13C2]Manp-(1→4)-α-D-Manp-OMe was synthesized to facilitate conformational analysis based on 13C, 13C coupling constants . Another study mentioned the use of diisobutylaluminium hydride reduction of D-glucose-derived chiral synthon .Molecular Structure Analysis

The molecular structure of Beta-D-Mannopyranose pentaacetate consists of 16 carbon atoms, 22 hydrogen atoms, and 11 oxygen atoms . The average mass is 390.339 Da and the monoisotopic mass is 390.116211 Da .Chemical Reactions Analysis

Beta-D-Mannopyranose pentaacetate is used in chemical reactions for glycosylation . It has been used in a study to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion .Physical And Chemical Properties Analysis

The physical and chemical properties of Beta-D-Mannopyranose pentaacetate include an average mass of 390.339 Da and a monoisotopic mass of 390.116211 Da . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

-

Chemistry and Computational Studies

- Mannopyranose pentaacetate is used in the study of deacylation processes . The specific scientific field is Chemistry and Computational Studies .

- The application involves the deacylation of glucose, galactose, and mannose pentaacetates .

- A computational study on the deacylation of β-D-glucose pentaacetate has been carried out with density functional theory (B3LYP/6-31G*) .

- The anomeric effect during deacetylation and dealkylation has been clearly demonstrated in both experimental and computational results .

-

Microbiology and Biotechnology

- Mannans, including Mannopyranose, are a major constituent of the hemicellulose fraction of lignocelluloses . The specific scientific field is Microbiology and Biotechnology .

- Mannans perform distinct functions as structural components in cell walls of softwoods and storage functions in seeds .

- Enzymatic hydrolysis of mannan involves the backbone hydrolyzing endo-β-mannanases and β-mannosidases .

- Microorganisms are explored for the production of such repertoire of enzymes so that effective mannan hydrolysis can be achieved .

-

Glycosylation Studies

- Mannose pentaacetate is used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .

- The specific scientific field is Glycosylation Studies .

- The method of application involves the use of Mannose pentaacetate in the synthesis of inhibitors .

- The outcomes of this application are not specified in the source .

-

NMR Spectroscopy and Molecular Dynamics Simulation

- Mannopyranose disaccharides have been used in a study involving NMR spectroscopy and molecular dynamics simulation . The specific scientific field is Physical Chemistry .

- The application involves the use of glycosidic α-linked mannopyranose disaccharides as models for oligo- and polysaccharides .

- The methods of application include translational diffusion NMR experiments, 1D 1H, 1H-NOESY and 1D 1H, 1H-T-ROESY NMR experiments, and molecular dynamics simulations .

- The results showed that both simulations sampled conformational space in such a way that inter-glycosidic proton–proton distances were very well described .

-

Organic Solutions and Solid State

- β-D-Glucose pentaacetate has been used in a study involving the anomerization of glycosides . The specific scientific field is Organic Chemistry .

- The application involves the use of β-D-Glucose pentaacetate in the anomerization of glycosides .

- The method of application involves the use of imidazole to promote the anomerization of β-D-glucose pentaacetate in both organic solvents and solid state at room temperature .

- The outcomes of this application are not specified in the source .

-

Glycosylation Studies

- Mannose pentaacetate has been used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion . The specific scientific field is Glycosylation Studies .

- The application involves the use of Mannose pentaacetate in the synthesis of inhibitors .

- The method of application involves the use of Mannose pentaacetate in the synthesis of inhibitors .

- The outcomes of this application are not specified in the sources .

-

NMR Spectroscopy and Molecular Dynamics Simulation

- Mannopyranose disaccharides have been used in a study involving NMR spectroscopy and molecular dynamics simulation . The specific scientific field is Physical Chemistry .

- The application involves the use of glycosidic α-linked mannopyranose disaccharides as models for oligo- and polysaccharides .

- The methods of application include translational diffusion NMR experiments, 1D 1H, 1H-NOESY and 1D 1H, 1H-T-ROESY NMR experiments, and molecular dynamics simulations .

- The results showed that both simulations sampled conformational space in such a way that inter-glycosidic proton–proton distances were very well described .

-

Organic Solutions and Solid State

- β-D-Glucose pentaacetate has been used in a study involving the anomerization of glycosides . The specific scientific field is Organic Chemistry .

- The application involves the use of β-D-Glucose pentaacetate in the anomerization of glycosides .

- The method of application involves the use of imidazole to promote the anomerization of β-D-glucose pentaacetate in both organic solvents and solid state at room temperature .

- The outcomes of this application are not specified in the source .

-

Glycosylation Studies

- Mannose pentaacetate has been used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion . The specific scientific field is Glycosylation Studies .

- The application involves the use of Mannose pentaacetate in the synthesis of inhibitors .

- The method of application involves the use of Mannose pentaacetate in the synthesis of inhibitors .

- The outcomes of this application are not specified in the sources .

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-RBGFHDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)